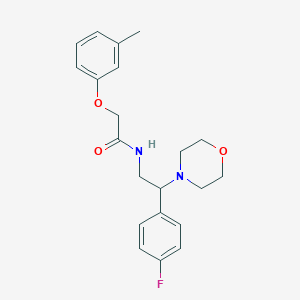

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide

Descripción

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-16-3-2-4-19(13-16)27-15-21(25)23-14-20(24-9-11-26-12-10-24)17-5-7-18(22)8-6-17/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYYVIWLLUUAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C18H22FNO3

- Molecular Weight : 321.37 g/mol

This compound has been investigated for its role as an inhibitor of lactate dehydrogenase (LDH). LDH is a critical enzyme involved in the metabolic pathway that converts pyruvate to lactate, influencing cellular energy production and proliferation. Inhibition of LDH has been associated with anti-cancer effects, as it can lead to reduced lactate production, thereby affecting tumor growth and metabolism .

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity across various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in a study on breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .

Case Studies

-

Study on Lung Cancer Cells :

- Objective : To evaluate the cytotoxic effects of the compound.

- Method : MTT assay was used to assess cell viability.

- Results : The compound showed IC50 values of 12 µM, indicating potent anti-proliferative effects against lung cancer cells.

- Colorectal Cancer Model :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a high affinity for tumor sites.

- Metabolism : Primarily metabolized by the liver with active metabolites contributing to its biological activity.

- Excretion : Excreted mainly via urine.

Toxicology

While the compound demonstrates promising biological activity, toxicity assessments are essential:

- Acute Toxicity : Studies indicate low acute toxicity with no observed adverse effects at therapeutic doses.

- Chronic Toxicity : Long-term studies are ongoing to evaluate potential side effects associated with prolonged use.

Comparación Con Compuestos Similares

Morpholinoethyl Acetamides with Aromatic Substituents

Key Observations :

- Cytotoxicity : The naphthalen-2-yloxy analog () demonstrates cisplatin-level cytotoxicity, suggesting the target compound’s m-tolyloxy group may similarly influence anticancer activity.

- Antimicrobial Activity : Thiazolidinedione-containing analogs () show high yields (89–95%) and antimicrobial effects, highlighting the role of heterocyclic substituents in bioactivity.

Fluorophenyl Acetamide Derivatives

Key Observations :

- Enzyme Inhibition: LBJ-01 () demonstrates that cyanopyridinyloxy substituents can target IDO1, suggesting the target’s m-tolyloxy group may be optimized for similar applications.

Acetamides with Heterocyclic or Sulfonyl Groups

Q & A

Basic: What are the key synthetic steps for preparing N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide?

Answer:

The synthesis typically involves:

- Alkylation and lactonization : Starting with amino-alcohol intermediates, tert-butyl bromoacetate is used for alkylation, followed by acid-catalyzed cyclization to form the morpholine ring .

- Reductive amination : A key intermediate (e.g., compound [44] in ) undergoes reductive amination with aldehydes/ketones to introduce the 4-fluorophenyl and morpholinoethyl groups .

- Coupling reactions : The m-tolyloxyacetamide moiety is attached via nucleophilic substitution or amide bond formation, often using activated esters or coupling agents .

Critical step : Protective group strategies (e.g., tert-butyl esters) are essential to prevent side reactions during functionalization .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms substituent positions and stereochemistry. For example, aromatic protons (δ 6.8–7.4 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) are diagnostic .

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Basic: What biological activities are associated with structurally similar compounds?

Answer:

Related morpholine- and acetamide-containing analogs exhibit:

- Antimicrobial activity : Linked to electron-withdrawing groups (e.g., fluoro substituents) enhancing membrane penetration .

- Anticancer potential : Morpholine derivatives often target PI3K/AKT/mTOR pathways .

- Anti-inflammatory effects : Acetamide moieties modulate COX-2 or cytokine production .

Note : Specific activity for this compound requires empirical validation, as substituent positioning (e.g., m-tolyloxy vs. p-tolyloxy) significantly alters bioactivity .

Advanced: How can synthesis yield be optimized for the morpholinoethyl intermediate?

Answer:

- Catalyst screening : Use Pd/C or Raney Ni for reductive amination; higher H₂ pressure (3–5 atm) improves conversion .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during alkylation .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes byproducts .

Data contradiction : Lower yields in reductive amination may arise from steric hindrance—substituting aldehydes with ketones (e.g., cyclohexanone) can mitigate this .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Variation of substituents : Synthesize analogs with:

- Bioassay panels : Test against cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus, E. coli) to correlate substituents with activity .

- Computational modeling : Dock analogs into target proteins (e.g., PI3Kγ) using MOE or AutoDock to predict binding affinities .

Advanced: How to resolve contradictory NMR data for the morpholine ring protons?

Answer:

- Dynamic effects : Morpholine ring puckering causes signal splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange .

- COSY/NOESY : Correlate coupling between adjacent protons (e.g., H-2 and H-3 of morpholine) to assign stereochemistry .

- DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to validate assignments .

Advanced: What methods are recommended for analyzing impurities in the final product?

Answer:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. MS/MS identifies degradation products (e.g., dehalogenated or oxidized species) .

- Elemental analysis : Confirm stoichiometry (C, H, N, F) to detect unreacted intermediates .

- TLC monitoring : Hexane/ethyl acetate (9:1) during synthesis steps detects early-stage byproducts .

Advanced: How to model the compound’s reactivity under varying pH conditions?

Answer:

- pKa determination : Use UV-Vis titration (e.g., for amide or morpholine NH groups) to identify protonation sites .

- Hydrolysis studies : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. Acidic conditions typically cleave acetamide bonds .

- DFT-based MD simulations : Predict hydrolysis pathways (e.g., SN1 vs. SN2 mechanisms) using software like GROMACS .

Advanced: How to address low reproducibility in biological assays?

Answer:

- Solubility optimization : Use DMSO stocks ≤10 mM with sonication to prevent aggregation .

- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to identify rapid degradation, requiring structural stabilization (e.g., fluorination) .

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Answer:

- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups) .

- Metabolite profiling : Identify toxic metabolites (e.g., epoxides) via LC-HRMS and design analogs to block metabolic activation .

- In vitro cytotoxicity screening : Use HepG2 cells to prioritize analogs with IC50 > 50 µM before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.